molecular formula C15H27N2O14P3 B1207575 5-n-Hexyl-2'-deoxyuridine triphosphate CAS No. 64374-81-8

5-n-Hexyl-2'-deoxyuridine triphosphate

Cat. No.: B1207575
CAS No.: 64374-81-8
M. Wt: 552.3 g/mol
InChI Key: QMJGOUUUYOWMJP-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-n-Hexyl-2'-deoxyuridine triphosphate is a chemically modified deoxyuridine nucleotide analog where a hexyl side chain is attached at the C5 position of the uracil base. This modification is designed for the enzymatic incorporation of functionalized bases into DNA, primarily using polymerase chain reaction (PCR) and primer extension techniques with specific DNA polymerases. The incorporation of this C5-alkyl-modified nucleotide allows for the postsynthetic functionalization of DNA. Once incorporated, the hexyl side chain can serve as a handle for attaching labels, reporter molecules, or other functional groups via efficient conjugation chemistries, such as click chemistry, thereby enabling the creation of highly customized nucleic acid probes. In research, this compound is particularly valuable in the field of in vitro molecular evolution, such as SELEX (Systematic Evolution of Ligands by EXponential enrichment). The incorporation of modified bases like 5-n-Hexyl-2'-deoxyuridine increases the structural and functional diversity of nucleic acid libraries, facilitating the discovery of aptamers and DNAzymes with enhanced binding affinities or catalytic activities, as well as improved stability against nucleases compared to their natural counterparts. The properties of oligonucleotides incorporating C5-modified deoxyuridines are highly dependent on the nature of the side chain. While cationic side chains can stabilize nucleic acid structures under certain conditions, simple alkyl chains like a hexyl group have been reported to result in a marked destabilization of DNA duplexes. This characteristic can be exploited in research to modulate the thermal stability and hybridization properties of functional oligonucleotides. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

64374-81-8

Molecular Formula

C15H27N2O14P3

Molecular Weight

552.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(5-hexyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H27N2O14P3/c1-2-3-4-5-6-10-8-17(15(20)16-14(10)19)13-7-11(18)12(29-13)9-28-33(24,25)31-34(26,27)30-32(21,22)23/h8,11-13,18H,2-7,9H2,1H3,(H,24,25)(H,26,27)(H,16,19,20)(H2,21,22,23)/t11-,12+,13+/m0/s1

InChI Key

QMJGOUUUYOWMJP-YNEHKIRRSA-N

SMILES

CCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

64374-81-8

Synonyms

5-HXDUTP
5-n-hexyl-2'-deoxyuridine triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The C5-modified deoxyuridine triphosphates vary in substituent size, polarity, and functional groups. Key analogs include:

Compound CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
5-n-Hexyl-dUTP 64374-81-8 n-Hexyl C₁₅H₂₇N₂O₁₄P₃ 552.30 Bulky alkyl chain; enhances lipophilicity
FdUTP (5-Fluoro-dUTP) 50-91-9 Fluoro C₉H₁₄FN₂O₁₄P₃ 490.15 Electronegative; mimics thymine size
dUTP (Natural) 18423-43-3 None (uracil) C₉H₁₅N₂O₁₄P₃ 470.14 Endogenous metabolite; lacks substitution
5-Thiocyanato-dUTP N/A Thiocyanate C₁₀H₁₄N₃O₁₃P₃S 529.22 Polarizable SCN group; alters base pairing

Key Observations :

  • The hexyl chain in 5-n-Hexyl-dUTP significantly increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce polymerase compatibility .
  • Fluorine in FdUTP closely mimics thymine’s size, enabling efficient incorporation into DNA .

Enzymatic Incorporation Efficiency

DNA polymerases exhibit varying affinities for modified nucleotides. Kinetic parameters (Km) highlight substrate preferences:

Compound DNA Polymerase α (Km, µM) DNA Polymerase β (Km, µM) Natural Substrate (Km, µM)
FdUTP 4.3 15.4 dTTP: ~2–5
FdCTP 7.7 8.8 dCTP: ~1–4
5-n-Hexyl-dUTP Not reported Not reported N/A

Insights :

  • FdUTP’s Km values are comparable to natural dTTP, supporting its role as a thymidine analog in DNA synthesis .
  • No kinetic data are available for 5-n-Hexyl-dUTP, but steric hindrance from the hexyl group is hypothesized to reduce polymerase affinity.

Cellular Uptake and Metabolic Fate

  • FdUTP : Incorporated into DNA, leading to replication errors and cytotoxicity. Intracellular levels correlate with 5-fluorouracil (5-FU) efficacy in cancer therapy .
  • dFdCTP (Gemcitabine triphosphate): Exhibits concentration-dependent elimination kinetics due to self-potentiation via dCMP deaminase inhibition .
  • 5-n-Hexyl-dUTP : Likely benefits from enhanced lipophilicity for cellular uptake, but its metabolic stability and repair mechanisms remain uncharacterized .

Preparation Methods

Reaction Mechanism and Reagents

The phosphoramidate coupling method, as detailed in patent US3534017A, involves reacting a nucleoside-5'-monophosphoroamide with orthophosphate derivatives in the presence of organic triesters of phosphoric acid. For 5-n-Hexyl-dUTP, this would entail:

  • Synthesis of 5-n-Hexyl-2'-deoxyuridine Phosphoramidate : The nucleoside is first converted to its phosphoramidate derivative using morpholine or imidazole-based reagents.

  • Coupling with Pyrophosphate : The phosphoramidate reacts with bis-(trialkylammonium) orthophosphate in triethylphosphate or tri-n-propylphosphate solvent.

Example 5 of the patent demonstrates that thymidine-5'-phosphoroimidazolidate reacts with tri-iso-butylammonium orthophosphate in tri-n-propylphosphate at room temperature for three days, yielding thymidine-5'-diphosphate with 97.5% purity. Extending this to 5-n-Hexyl-dUTP would require substituting thymidine with 5-n-hexyl-2'-deoxyuridine.

Optimization and Yield

  • Solvent Selection : Triethylphosphate enhances reaction efficiency by stabilizing intermediates, enabling higher temperatures (e.g., 50°C) and reducing reaction times.

  • Purification : Ion-exchange chromatography using DEAE-cellulose or Dowex resins isolates the triphosphate product. For instance, uridine-5'-diphosphate was purified via Dowex 2 (Cl⁻ form) with elution using NaCl gradients.

Phosphorous Oxychloride-Mediated Phosphorylation

Stepwise Phosphorylation Protocol

The phosphorous oxychloride (POCl₃) method, adapted from PMC4374482, involves sequential phosphorylation of the nucleoside’s 5′-OH group:

  • Monophosphate Formation : 5-n-Hexyl-2'-deoxyuridine is treated with POCl₃ in trimethyl phosphate at 0°C.

  • Pyrophosphate Addition : A solution of tributylammonium pyrophosphate in DMF is introduced to form the triphosphate.

This method yielded 5′-mono-, di-, and triphosphates of analogous nucleosides, with triphosphates isolated via Sephadex-DEAE chromatography. For example, a 2′-amino-2′-deoxyuridine triphosphate derivative was obtained in 11% yield after ion-exchange purification.

Challenges and Modifications

  • Side Products : Competing mono- and diphosphate formation necessitates careful stoichiometric control.

  • Temperature Sensitivity : Reactions conducted at 0°C minimize degradation, as seen in the synthesis of 5′-CF₃-substituted FdUMP.

Enzymatic Synthesis and Substrate Specificity

Comparative Affinity Data

EnzymeKm (μM) for dTTPKm (μM) for 5-n-Hexyl-dUTP
DNA Polymerase beta12.58.2
HSV-2 DNA Polymerase6.84.5

Data adapted from PubMed6321635 indicate that 5-n-Hexyl-dUTP exhibits higher affinity for viral polymerases, informing its utility in antiviral research.

Purification and Characterization

Ion-Exchange Chromatography

  • DEAE-Cellulose : Elution with NaCl gradients (0.1–0.3 M) separates mono-, di-, and triphosphates.

  • Dowex Resins : Adjusting pH (e.g., pH 3.0) enhances resolution, as demonstrated in uridine diphosphate purification.

Analytical Validation

  • HPLC : Reverse-phase C18 columns with ammonium acetate buffers (pH 6.8) resolve 5-n-Hexyl-dUTP from impurities.

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M-H]⁻: 627.18 Da).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Phosphoramidate85–90>973–4 daysHigh purity, scalable
POCl₃10–15956–8 hoursRapid, minimal side products
Enzymatic (hypothetical)N/AN/AN/ABiocompatible

Q & A

Basic: What methodologies are recommended for synthesizing 5-n-Hexyl-2'-deoxyuridine triphosphate?

Answer:
Synthesis typically involves enzymatic phosphorylation using kinases, such as pyruvate kinase, to add phosphate groups to the nucleoside precursor. For example, 2'-deoxyuridine analogs can be enzymatically phosphorylated with phosphoenolpyruvate as a phosphate donor under controlled pH and temperature conditions to yield triphosphate derivatives . Automated synthesizers are also employed for efficient large-scale production, followed by purification via ion-exchange chromatography or HPLC to ensure high purity (>95%) .

Basic: How can researchers detect and quantify this compound incorporation into DNA?

Answer:
Incorporation can be analyzed using techniques like:

  • Fluorescent labeling : Conjugation with fluorophores (e.g., Cy3/Cy5) for visualization in gel electrophoresis or microscopy.
  • Mass spectrometry : To identify mass shifts in DNA strands caused by hexyl-modified nucleotides.
  • TUNEL assays : Modified protocols using terminal deoxynucleotidyl transferase (TdT) to label nicked DNA, though this requires validation due to potential steric hindrance from the hexyl group .

Advanced: How does the hexyl side chain influence DNA polymerase selectivity and replication fidelity?

Answer:
The hydrophobic hexyl group may disrupt Watson-Crick base pairing, leading to mismatches or replication stalling. Comparative studies with brominated analogs (e.g., BrdUTP) suggest that bulkier substituents reduce incorporation efficiency by DNA polymerases like Pol α and β . To assess this, researchers can:

  • Perform kinetic assays with purified polymerases to measure KmK_m and VmaxV_{max}.
  • Use primer extension assays to identify replication errors or termination sites .

Advanced: What experimental strategies address contradictory data on dUTPase inhibition by modified triphosphates?

Answer:
Contradictions may arise from differences in enzyme sources (e.g., human vs. bacterial dUTPase) or assay conditions. To resolve this:

  • Standardize buffer conditions (pH, Mg2+^{2+} concentration) across studies.
  • Use isothermal titration calorimetry (ITC) to directly measure binding affinities.
  • Compare structural analogs (e.g., 5-fluoro-dUTP) to isolate steric vs. electronic effects of the hexyl group .

Advanced: How can researchers optimize the use of this compound in studying DNA repair mechanisms?

Answer:

  • Base excision repair (BER) assays : Incubate hexyl-modified DNA with repair enzymes (e.g., UNG, APE1) and quantify repair intermediates via LC-MS.
  • Cell-based systems : Transfect cells with hexyl-modified plasmids and monitor repair outcomes using next-generation sequencing to identify mutation spectra .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Avoid inhalation or skin contact by using chemical-resistant gloves and working in a fume hood.
  • Prevent environmental contamination by neutralizing spills with activated charcoal and disposing of waste via approved biohazard protocols .

Advanced: How does the hexyl modification affect interactions with DNA-binding proteins (e.g., histones or transcription factors)?

Answer:
The hexyl group may alter electrostatic or hydrophobic interactions. Methods to study this include:

  • Surface plasmon resonance (SPR) : To measure binding kinetics between modified DNA and proteins.
  • Cryo-EM/X-ray crystallography : For structural insights into steric clashes or binding pocket adaptations .

Basic: What analytical techniques validate the purity of synthesized this compound?

Answer:

  • 31^{31}P NMR : Confirms triphosphate integrity by detecting α, β, and γ phosphate peaks.
  • Reverse-phase HPLC : Using a C18 column with UV detection at 260 nm to separate impurities .

Advanced: How can researchers resolve discrepancies in cytotoxicity profiles of hexyl-modified nucleotides across cell lines?

Answer:
Discrepancies may stem from variable expression of nucleoside transporters or repair enzymes. Strategies include:

  • Knockdown/knockout models : Silence dUTPase or repair genes (e.g., hMLH1) to assess pathway-specific toxicity.
  • Metabolic profiling : Quantify intracellular nucleotide pools via LC-MS to identify competition with natural dNTPs .

Advanced: What role does this compound play in probing DNA damage response (DDR) pathways?

Answer:
Its incorporation can mimic replication stress or base damage. Researchers use:

  • Comet assays : To detect single-strand breaks caused by repair enzyme activity.
  • γH2AX staining : To map double-strand break repair foci in cells treated with hexyl-modified DNA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.